molecular formula C14H17F3N6O2S B2961339 2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2097858-10-9

2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No. B2961339
CAS RN: 2097858-10-9
M. Wt: 390.39
InChI Key: UOTBNGVNLXVKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

Antimalarial Activity

The pyrimidine core of the compound is structurally similar to other molecules that have demonstrated antimalarial activity . For instance, pyrrolin-4-ones, which share a similar heterocyclic structure, have been studied for their potential to inhibit the growth of malaria parasites . This suggests that our compound could be explored for its efficacy against malaria, particularly in drug-resistant strains.

HIV-1 Protease Inhibition

Compounds with a pyrrole-3-carboxylic acid motif, which is related to the pyrazole moiety in our compound, have been identified as inhibitors of HIV-1 protease . This enzyme is crucial for the life cycle of HIV, and inhibitors are a key part of antiretroviral therapy. Research into the compound’s ability to bind and inhibit HIV-1 protease could lead to new treatments for HIV/AIDS.

Anticancer Properties

The trifluoromethyl group in the compound is a common feature in many anticancer drugs due to its ability to modulate the biological activity of the molecule. Additionally, indole derivatives, which are structurally related to pyrazoles, have shown anticancer properties . Therefore, this compound may have potential applications in cancer research, possibly as a chemotherapeutic agent.

Anti-Inflammatory and Analgesic Effects

Pyrazole derivatives are known for their anti-inflammatory and analgesic effects . The 1-methyl-1H-pyrazol-4-yl group in the compound could contribute to these activities, making it a candidate for the development of new anti-inflammatory and pain-relief medications .

Antiviral Agents

The sulfonyl group attached to the piperazine ring can interact with various enzymes and receptors, which is important for antiviral activity. Compounds with similar structures have been reported to show inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . This suggests that our compound could be explored as a potential antiviral agent.

Enzyme Inhibition for Neurodegenerative Diseases

Compounds with a pyrazole core have been investigated for their ability to inhibit enzymes like cholinesterases . These enzymes are targets in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound’s structure indicates that it could be a potent inhibitor, providing a new avenue for research into treatments for neurodegenerative conditions .

Future Directions

Pyrazole compounds have shown potential in various areas of pharmacology, including antileishmanial and antimalarial activities . Therefore, future research could focus on exploring the potential of “2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine” in these areas.

properties

IUPAC Name

2-methyl-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6O2S/c1-10-19-12(14(15,16)17)7-13(20-10)22-3-5-23(6-4-22)26(24,25)11-8-18-21(2)9-11/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTBNGVNLXVKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

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